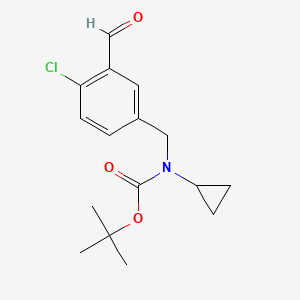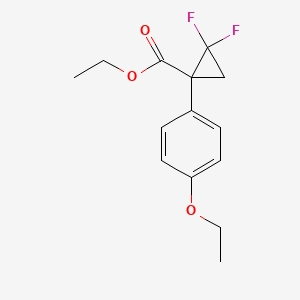
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester is a chemical compound with the molecular formula C16H20ClNO3 and a molecular weight of 309.793 g/mol . This compound is characterized by the presence of a cyclopropylcarbamic acid tert-butyl ester group attached to a 4-chloro-3-formylbenzyl moiety. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester typically involves the reaction of 4-chloro-3-formylbenzyl chloride with cyclopropylamine, followed by esterification with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: 4-Chloro-3-carboxybenzyl)cyclopropylcarbamic acid tert-butyl ester
Reduction: (4-Chloro-3-hydroxymethylbenzyl)cyclopropylcarbamic acid tert-butyl ester
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Chloro-3-formylphenyl)cyclopropylcarbamic acid methyl ester
- (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid ethyl ester
- (4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid isopropyl ester
Uniqueness
(4-Chloro-3-formylbenzyl)cyclopropylcarbamic acid tert-butyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it suitable for various applications .
Propiedades
Fórmula molecular |
C16H20ClNO3 |
|---|---|
Peso molecular |
309.79 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-chloro-3-formylphenyl)methyl]-N-cyclopropylcarbamate |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,3)21-15(20)18(13-5-6-13)9-11-4-7-14(17)12(8-11)10-19/h4,7-8,10,13H,5-6,9H2,1-3H3 |
Clave InChI |
FAFWLWWSZMIWPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(CC1=CC(=C(C=C1)Cl)C=O)C2CC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(6-Fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B8310255.png)










![2-[1,3-Dithian-2-yl]-5-nitrobenzaldehyde](/img/structure/B8310336.png)


